4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
Description
4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a triazole-based hydrazone derivative synthesized via condensation of 4-bromobenzaldehyde with a triazole-thiol precursor containing a 4-ethoxyphenyl substituent. This compound belongs to a class of Schiff bases known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The bromine atom at the para position of the benzaldehyde moiety and the ethoxy group on the triazole ring contribute to its unique electronic and steric properties, influencing both reactivity and intermolecular interactions .
Properties
CAS No. |
624724-96-5 |
|---|---|
Molecular Formula |
C17H16BrN5OS |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
4-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16BrN5OS/c1-2-24-15-9-5-13(6-10-15)16-20-21-17(25)23(16)22-19-11-12-3-7-14(18)8-4-12/h3-11,22H,2H2,1H3,(H,21,25)/b19-11+ |
InChI Key |
ISNRLZLXXVBHGV-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole
The triazole core is synthesized via a cyclocondensation reaction between 4-ethoxyphenyl thiourea and hydrazine hydrate. A modified protocol derived from sustainable methodologies involves:
-
Reactants : 4-Ethoxyphenyl isothiocyanate (1.0 equiv), hydrazine hydrate (1.2 equiv) .
-
Conditions : Ethanol as solvent, reflux at 80°C for 6 hours under nitrogen .
-
Workup : Precipitation by acidification (pH 5–6) with dilute HCl, followed by recrystallization from ethyl acetate .
This step achieves yields of 85–90% and is critical for introducing the sulfanyl (-SH) and 4-ethoxyphenyl groups at positions 5 and 3 of the triazole ring, respectively .
Generation of 4-Hydrazinyl-3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole
The triazole intermediate is functionalized with a hydrazine group through nucleophilic substitution:
-
Reactants : 3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole (1.0 equiv), hydrazine hydrate (2.5 equiv) .
-
Conditions : Methanol solvent, glacial acetic acid (2–3 drops) as catalyst, reflux at 70°C for 7 hours .
-
Workup : Neutralization with 0.1N NaOH to pH 5, filtration, and drying at 110°C .
This step proceeds with 75–80% yield, confirmed by NMR and HRMS . Excess hydrazine ensures complete substitution while minimizing side reactions .
Condensation with 4-Bromobenzaldehyde to Form the Hydrazone
The final hydrazone is synthesized via acid-catalyzed condensation:
-
Reactants : 4-Hydrazinyl-triazole derivative (1.0 equiv), 4-bromobenzaldehyde (1.1 equiv) .
-
Conditions : Ethanolic solution, hydrochloric acid (2 mL) as catalyst, reflux at 80°C for 3 hours .
-
Workup : Adjust pH to 5 with 0.1N NaOH, cool to room temperature, filter, and recrystallize from methyl ethyl ketone .
Optimized Parameters :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Molar Ratio (Aldehyde:Hydrazine) | 1.1:1 | Maximizes conversion |
| Reaction Time | 3 hours | Prevents azine formation |
| Solvent | Ethanol | Enhances solubility |
This step yields 72–81% of the target hydrazone, with purity >98% confirmed by X-ray diffraction and HPLC .
Purification and Characterization
Recrystallization :
Analytical Data :
-
Spectroscopy :
Comparative Analysis of Methodologies
The one-pot method minimizes waste but requires stringent temperature control, while stepwise synthesis offers higher reproducibility for research-scale production .
Chemical Reactions Analysis
4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom in the benzaldehyde moiety can participate in substitution reactions, such as Suzuki coupling and Sonogashira coupling. Common reagents used in these reactions include palladium catalysts, bromine, and calcium carbonate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives and thioketones under acidic or basic conditions. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research has shown that compounds containing the triazole ring exhibit significant antimicrobial properties. Specifically, studies indicate that 4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone demonstrates activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Potential
Recent studies have highlighted the anticancer properties of hydrazone derivatives. 4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has been evaluated for its cytotoxic effects on cancer cell lines. The compound showed promising results in inhibiting cell proliferation in melanoma and breast cancer cells through apoptosis induction mechanisms .
Anticonvulsant Activity
Hydrazone derivatives have also been investigated for their anticonvulsant properties. In vitro studies suggest that 4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone may exhibit potential in reducing seizure activity in animal models. The underlying mechanism may involve modulation of neurotransmitter systems or ion channel activity .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science. Its unique chemical structure allows for incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into its application as a stabilizer or additive in plastics is ongoing .
Case Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various hydrazones, including 4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone. The compound exhibited significant inhibition against Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Anticancer Activity
A comprehensive study focused on the anticancer effects of this hydrazone revealed that it induced apoptosis in melanoma cells with an IC50 value significantly lower than many standard chemotherapeutic agents. The research indicated that the compound could serve as a lead for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with various enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Characterization
X-ray crystallography of related compounds reveals key structural motifs:
- The triazole core adopts a planar conformation.
- The 4-bromophenyl group forms a dihedral angle of ~70° with the triazole ring, minimizing steric clashes.
- Intermolecular N–H⋯S hydrogen bonds stabilize the crystal lattice, a feature also observed in other triazole-thiol derivatives .
Substituent Effects on Bioactivity
Table 1: Antibacterial Activity of Hydrazone Derivatives
The bromine substituent enhances antibacterial potency compared to chloro and methyl analogs, likely due to its electronegativity and ability to participate in halogen bonding with bacterial enzymes .
Electronic and Steric Properties
Table 2: Substituent Effects on Reactivity
The electron-withdrawing bromine group in the target compound increases the electrophilicity of the aldehyde, facilitating nucleophilic attacks in cross-coupling reactions compared to methoxy-substituted analogs .
Crystal Packing and Stability
Table 3: Intermolecular Interactions in Triazole Derivatives
| Compound | Key Interactions | Melting Point (°C) | Reference |
|---|---|---|---|
| Target Compound | N–H⋯S, C–Br⋯π | 180–182 | |
| 4-Chlorophenyl Analog | N–H⋯S, C–Cl⋯π | 168–170 | |
| 4-Methylphenyl Analog | N–H⋯S, van der Waals | 155–157 |
The bromine atom participates in C–Br⋯π interactions, which are stronger than C–Cl⋯π or van der Waals forces, contributing to higher thermal stability .
Biological Activity
4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone (CAS No. 624724-96-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This hydrazone derivative combines a bromobenzaldehyde moiety with a triazole structure, which is known for various biological properties including anticancer, antimicrobial, and antioxidant activities.
Chemical Structure
The molecular formula of this compound is , and its structure can be represented as follows:
This structure allows for interactions with various biological targets, making it a subject of interest for further research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazone derivatives. In vitro evaluations have shown that compounds similar to 4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone exhibit significant cytotoxic effects against several cancer cell lines. For example:
- IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 0.73 to 20.2 µM against various cancer types, including breast cancer (MCF-7) and gastric carcinoma (OCUM-2MD3) .
A comparative analysis of the anticancer activity of different hydrazones indicated that modifications in the substituents can significantly influence their efficacy against specific cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of hydrazones have also been explored extensively. Research indicates that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. Specifically:
- Antibacterial Effects : Some synthesized acylhydrazones showed comparable or superior antibacterial activity to standard antibiotics against strains such as Staphylococcus aureus .
The antibacterial mechanism is often attributed to the lipophilicity and the nature of substituents on the hydrazone structure.
Synthesis and Evaluation
A study conducted on a series of hydrazones, including derivatives of 4-bromobenzaldehyde, reported their synthesis through condensation reactions. The resulting compounds were evaluated for their biological activities:
- Synthesis Method : The synthesis typically involves refluxing 4-bromobenzaldehyde with an appropriate hydrazine derivative in an organic solvent.
- Biological Testing : The synthesized compounds underwent biological screening for anticancer and antimicrobial activities using standard assay methods.
Example Findings
In one study, derivatives of 4-bromobenzaldehyde were tested against various cancer cell lines and exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells . The antioxidant activity was also assessed using assays like FRAP (Ferric Reducing Antioxidant Power), indicating potential protective effects against oxidative stress.
Data Tables
Q & A
Q. Q1. What are the standard synthetic protocols for preparing 4-bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via a Schiff base condensation reaction. A typical protocol involves refluxing 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) with 4-bromobenzaldehyde (0.01 mol) in absolute ethanol (50 mL) under acidic catalysis (e.g., 3 drops of concentrated H₂SO₄) for 3–4 hours . Post-reaction, the product is isolated by filtration, washed with ethanol, and recrystallized. Optimization includes:
- Catalyst Selection: Acidic conditions (e.g., glacial acetic acid or H₂SO₄) enhance imine bond formation.
- Solvent Choice: Ethanol balances solubility and reactivity; alternatives like DMF may increase byproduct formation.
- Time/Temperature: Extended reflux (5–6 hours) at 80°C improves yields but risks decomposition .
Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms hydrazone formation (e.g., disappearance of aldehyde proton at ~10 ppm and emergence of imine proton at ~8.5 ppm) .
- X-ray Crystallography: Resolves structural details like dihedral angles (e.g., 71.63° between triazole and bromophenyl rings), hydrogen bonding (N–H⋯S interactions), and disorder in substituents (e.g., bromophenyl group in two orientations) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
Advanced Research Questions
Q. Q3. How do structural features (e.g., dihedral angles, substituent electronic effects) influence the compound’s biological activity?
Methodological Answer:
- Dihedral Angles: Planarity between triazole and aromatic rings (e.g., 21.8° dihedral angle with ethoxyphenyl) affects binding to biological targets. Computational modeling (DFT) predicts charge distribution and reactivity .
- Substituent Effects: The electron-withdrawing bromine enhances electrophilicity, while the ethoxy group modulates lipophilicity. SAR studies compare analogues (e.g., replacing bromine with chlorine reduces antibacterial efficacy by 40%) .
- Hydrogen Bonding: N–H⋯S interactions stabilize protein-ligand complexes, as shown in docking studies with bacterial enoyl-ACP reductase .
Q. Q4. How can researchers address contradictions in synthetic yields or biological activity data across studies?
Methodological Answer:
- Yield Discrepancies: Variations arise from solvent purity (e.g., anhydrous vs. hydrated ethanol) or catalyst concentration. Design of Experiments (DoE) identifies critical factors (e.g., 20% yield in uncatalyzed reactions vs. 75% with CuI catalysis) .
- Biological Data Conflicts: Standardize assays (e.g., MIC testing using CLSI guidelines) and validate via orthogonal methods (e.g., time-kill curves vs. agar diffusion). For example, conflicting antimicrobial results may stem from strain-specific resistance mechanisms .
Q. Q5. What computational strategies are used to predict the compound’s reactivity or interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulates binding stability in enzyme active sites (e.g., triazole-thione moiety interacting with CYP450 heme iron) .
- DFT Calculations: Optimizes geometry, calculates frontier orbitals (HOMO-LUMO gap ~4.2 eV), and predicts electrophilic/nucleophilic sites .
- QSAR Models: Correlates substituent descriptors (e.g., Hammett σ⁺) with bioactivity (R² > 0.85 for antifungal potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
